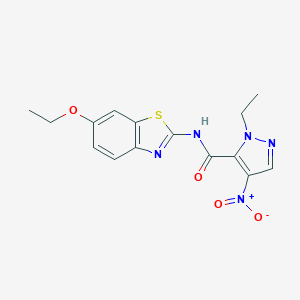![molecular formula C14H16N2O2S B452053 N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE](/img/structure/B452053.png)
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a phenylamino group attached to a phenyl ring, further connected to an ethane-1-sulfonamide moiety. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE typically involves the reaction of 4-nitroaniline with phenylamine under specific conditions. The process begins with the reduction of 4-nitroaniline to 4-phenylenediamine, followed by the sulfonation of the resulting compound with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
類似化合物との比較
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
N,N-Bis(trifluoromethylsulfonyl)aniline: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36g/mol |
IUPAC名 |
N-(4-anilinophenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-2-19(17,18)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 |
InChIキー |
ZWVYWNDTFOSHLJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
正規SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dimethylphenoxy)-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451971.png)
![4-(4-METHOXY-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}PHENYL)-2-METHYL-N~3~-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451973.png)

![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451975.png)

![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451978.png)

![N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B451980.png)



![N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B451988.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B451992.png)

